
N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine
Overview
Description
N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine is an organic compound with the molecular formula C11H18N2O This compound is characterized by the presence of a methoxybenzyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine typically involves the reaction of 3-methoxybenzyl chloride with N-methyl-ethane-1,2-diamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: N-(3-Methoxy-benzyl)-N-methyl-ethane-1,2-diamine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine has shown promise in drug development due to its ability to interact with various biological targets. Preliminary studies indicate that it may exhibit:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against a range of microbial strains. Studies have shown significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases.
The compound's biological activities are primarily attributed to its interaction with specific receptors or enzymes. Key findings include:
- Binding Affinities : N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine has been evaluated for its binding affinities to various receptors, showing potential selectivity that could be harnessed for therapeutic purposes .
- Mechanism of Action : The compound may modulate neurotransmitter systems, influencing pathways associated with mood regulation and cognitive function.
Organic Synthesis
In organic chemistry, N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine serves as a valuable building block for synthesizing more complex molecules. Its versatility allows it to participate in various chemical reactions:
- Oxidation Reactions : The compound can be oxidized to form imines or amides, expanding its utility in synthetic pathways.
- Substitution Reactions : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, facilitating the creation of diverse derivatives.
Data Tables
Application Area | Specific Use | Findings/Notes |
---|---|---|
Pharmaceutical Development | Antimicrobial Agent | Significant inhibition of microbial strains observed |
Biological Activity | Neuroprotective Effects | Protects against oxidative stress-induced apoptosis |
Organic Synthesis | Building Block for Complex Molecules | Participates in oxidation and substitution reactions |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine against various bacterial strains. Results indicated substantial inhibition zones in both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
Case Study 2: Neuroprotective Mechanism
In vitro assays demonstrated that the compound could significantly reduce neuronal cell death caused by oxidative stress. This suggests a mechanism where the compound may modulate cellular pathways involved in neuroprotection, making it a candidate for further research in treating neurodegenerative diseases.
Case Study 3: Synthesis of Derivatives
Research focused on synthesizing derivatives of N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine through various chemical transformations. The derivatives exhibited varied biological activities and binding affinities, indicating the importance of structural modifications in enhancing therapeutic potential.
Mechanism of Action
The mechanism of action of N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxybenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine : Similar structure but with a propane-1,3-diamine backbone.
- N1-(3-Methoxy-benzyl)-N1-methyl-butane-1,4-diamine : Similar structure but with a butane-1,4-diamine backbone.
Uniqueness
N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine is unique due to its specific ethane-1,2-diamine backbone, which may confer distinct chemical and biological properties compared to its analogs
Biological Activity
N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The chemical formula for N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine is CHNO, with a molecular weight of approximately 194.27 g/mol. The structure features a methoxy group attached to a benzyl moiety, contributing to its unique biological properties.
Synthesis
The synthesis of N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine typically involves the reaction of 3-methoxybenzylamine with N,N-dimethyl-ethane-1,2-diamine. This method allows for the efficient formation of the desired compound with high yields.
Antimicrobial Activity
Research indicates that derivatives of diamines, including N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. These findings suggest that compounds like N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine could serve as lead compounds for developing new antimycobacterial agents .
Antioxidant Activity
Another aspect of biological activity is the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. Studies have shown that compounds with similar structures can scavenge free radicals effectively, indicating that N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine may possess comparable antioxidant properties.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine:
Properties
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(7-6-12)9-10-4-3-5-11(8-10)14-2/h3-5,8H,6-7,9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDYCFOIJJYHTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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